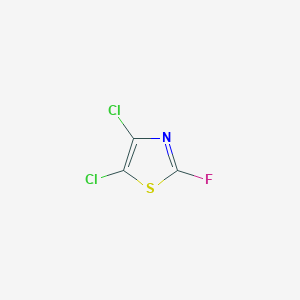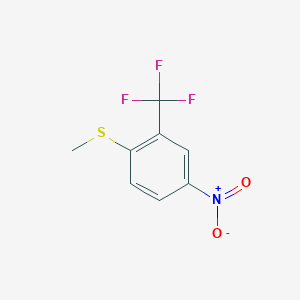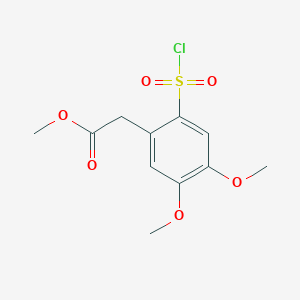
3-(Trifluoromethyl)benzoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzoyl cyanide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl cyanide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity and stability, enhancing the compound’s reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzoyl cyanide typically involves a multi-step synthesis starting from 3-(Trifluoromethyl)benzotrichloride. The process includes the following steps:
Conversion to Benzoyl Chloride: 3-(Trifluoromethyl)benzotrichloride is converted to the corresponding benzoyl chloride using appropriate reagents.
Cyanation: The benzoyl chloride is then subjected to cyanation to produce this compound
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency. For example, the use of phase transfer catalysts can accelerate the cyanation process, reduce reaction temperatures, and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are typical reagents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-(Trifluoromethyl)benzoic acid.
Reduction: 3-(Trifluoromethyl)benzylamine.
Substitution: Various substituted benzoyl cyanides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Trifluoromethyl)benzoyl cyanide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecules with desired properties .
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzoyl cyanide involves its interaction with specific molecular targets, depending on the context of its use. In synthetic chemistry, the compound acts as an electrophile, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing transition states and intermediates .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzylamine
- 3-(Trifluoromethyl)benzaldehyde
Comparison: 3-(Trifluoromethyl)benzoyl cyanide is unique due to the presence of both a trifluoromethyl group and a cyanide group. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, 3-(Trifluoromethyl)benzoic acid lacks the cyanide group, making it less reactive in certain synthetic applications. Similarly, 3-(Trifluoromethyl)benzylamine and 3-(Trifluoromethyl)benzaldehyde have different functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQHVBPHXDHCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)
